![molecular formula C14H8Cl2N2O B5881871 3,4-dichloro-N-(3-cyanophenyl)benzamide](/img/structure/B5881871.png)
3,4-dichloro-N-(3-cyanophenyl)benzamide
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Description
"3,4-dichloro-N-(3-cyanophenyl)benzamide" is a chemical compound of significant interest in the field of organic chemistry due to its unique structure and properties. While specific studies on this compound are scarce, research on similar benzamide derivatives provides valuable insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between an amine and a carboxylic acid or its derivatives. For example, N-(3-hydroxyphenyl) benzamide was synthesized via condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium (Abbasi et al., 2014). Similar methodologies can be adapted for synthesizing 3,4-dichloro-N-(3-cyanophenyl)benzamide, adjusting reagents and conditions to incorporate the specific chloro and cyano substituents.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques for analyzing the molecular structure of benzamide derivatives. These methods provide insights into crystalline structures, geometrical parameters, and electronic properties. For instance, the structure of a novel benzamide derivative was analyzed using X-ray single crystal diffraction and DFT, revealing detailed information about lattice constants, molecular geometry, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including condensation, cyclization, and substitution reactions, influenced by their functional groups. Their reactivity is often studied through theoretical calculations and experimental assays to understand their chemical behavior and potential applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and shown to exhibit colorimetric sensing of fluoride anions, demonstrating the chemical reactivity and functional utility of such compounds (Younes et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-N-(3-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-12-5-4-10(7-13(12)16)14(19)18-11-3-1-2-9(6-11)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXADYDQOYDHDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-cyanophenyl)benzamide |
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